molecular formula C13H10N2O B2684269 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1349715-66-7

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile

Cat. No.: B2684269
CAS No.: 1349715-66-7
M. Wt: 210.236
InChI Key: SEHCLBAWERYHDQ-UHFFFAOYSA-N
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Description

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile is an organic compound with the molecular formula C13H10N2O It is a pyridine derivative with a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with 2-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 5-[3-(carboxy)phenyl]pyridine-2-carbonitrile.

    Reduction: Formation of 5-[3-(hydroxymethyl)phenyl]pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(hydroxymethyl)phenyl]pyridine
  • 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
  • 5-[3-(hydroxymethyl)phenyl]pyridine-2-amine

Uniqueness

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a nitrile and a hydroxymethyl group.

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHCLBAWERYHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349715-66-7
Record name 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile
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